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Compound of Interest

Compound Name: 1-Ethyl-2-iodo-3-methylbenzene

Cat. No.: B061388

An In-depth Technical Guide to 1-Ethyl-2-iodo-3-methylbenzene

This guide provides a comprehensive technical overview of 1-Ethyl-2-iodo-3-methylbenzene,
covering its chemical identity, structure, properties, synthesis, and safety information. The
content is intended for researchers, scientists, and professionals in the fields of organic
chemistry and drug development.

Identifiers and Nomenclature

1-Ethyl-2-iodo-3-methylbenzene is an aromatic organic compound.[1] Its nomenclature and
chemical identifiers are crucial for accurate documentation and database searches. The
standard IUPAC name is 1-ethyl-2-iodo-3-methylbenzene.[2]

Table 1: Chemical Identifiers
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Identifier Value Reference
1-ethyl-2-iodo-3-

IUPAC Name [2]
methylbenzene

CAS Number 175277-95-9 [1][2]

Molecular Formula CoHaal [11[2]

3-Ethyl-2-iodotoluene, 2-Ethyl-

Synonyms 1][2

ynony 6-Methyliodobenzene iz
InChI=1S/C9H11l/c1-3-8-6-4-

InChl [2]
5-7(2)9(8)10/h4-6H,3H2,1-2H3
PCSPENCTMKMGFE-

InChiKey [2]

UHFFFAOYSA-N

| SMILES | CCC1=CC=CC(=C1I)C |[2] |

Chemical Structure

The structure of 1-Ethyl-2-iodo-3-methylbenzene consists of a benzene ring substituted with

an ethyl group at position 1, an iodine atom at position 2, and a methyl group at position 3.

Figure 1: 2D Structure of 1-Ethyl-2-iodo-3-methylbenzene

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are essential for its application in

research and development. The following table summarizes key computed and experimental

data for 1-Ethyl-2-iodo-3-methylbenzene.

Table 2: Physicochemical Properties
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Property Value Type Reference
Molecular Weight 246.09 g/mol Computed [1][2]
Monoisotopic Mass 245.99055 Da Computed [2]
XLogP3 3.7 Computed [2]
Kovats Retention 1331.1 (Semi- )

Experimental [2]
Index standard non-polar)

| Purity | Typically 295% | Experimental | |

Spectroscopic data is critical for structure confirmation. While a comprehensive public dataset
is not available, typical characterization would involve Nuclear Magnetic Resonance (NMR),
Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. FTIR and ATR-IR spectra for this
compound are noted as being available in the SpectraBase database.[2]

Synthetic Protocol: Sandmeyer Reaction Approach

A specific, peer-reviewed synthesis protocol for 1-Ethyl-2-iodo-3-methylbenzene is not readily
available. However, a plausible and robust method is the Sandmeyer reaction, a well-
established process for converting aromatic primary amines into aryl halides via a diazonium
salt intermediate.[3] This approach would start from 2-ethyl-3-methylaniline.

Experimental Protocol:
o Objective: To synthesize 1-Ethyl-2-iodo-3-methylbenzene from 2-ethyl-3-methylaniline.
e Materials:

o 2-ethyl-3-methylaniline

o

Concentrated Hydrochloric Acid (HCI)

[¢]

Sodium Nitrite (NaNO2)

[e]

Potassium lodide (KI)
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o Deionized Water

o Ice

o Diethyl Ether or Dichloromethane (for extraction)

o Saturated Sodium Bicarbonate (NaHCO3s) solution

o Saturated Sodium Thiosulfate (Na2S20s3) solution

o Anhydrous Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Na2S0Oa)

o Standard laboratory glassware, magnetic stirrer, and cooling bath.

e Methodology:
o Diazotization:

» |n a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve
2-ethyl-3-methylaniline (1.0 eq) in a mixture of concentrated HCI and water.

= Cool the solution to 0-5 °C in an ice-salt bath.

» Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring
the temperature remains below 5 °C to form the diazonium salt. Stir for an additional 20-
30 minutes after addition is complete.

o lodide Substitution (Sandmeyer Reaction):
» |n a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

» Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous
evolution of nitrogen gas should be observed.

= Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for
approximately one hour to ensure the reaction goes to completion.

o Work-up and Purification:
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= Cool the reaction mixture to room temperature.
» Extract the crude product with diethyl ether or dichloromethane (3x volumes).

= Combine the organic layers and wash sequentially with deionized water, saturated
sodium thiosulfate solution (to remove excess iodine), and saturated sodium
bicarbonate solution.

= Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent using a rotary evaporator to yield the crude 1-Ethyl-2-iodo-3-methylbenzene.

» Purify the product via vacuum distillation or flash column chromatography.

o ; Step 1: Diazotization eaction Step 3: Extraction Step 4: Aqueous Wash Steps e,
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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